(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
Description
SDZ-SER-082: is a synthetic organic compound known for its role as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It exhibits good selectivity over other serotonin receptor subtypes and shows a slight preference for 5-HT2C over 5-HT2B . This compound has been extensively used in animal studies to investigate the behavioral effects of different 5-HT2 subtypes and their influence on the effects of other drugs such as cocaine .
Structure
3D Structure
Properties
CAS No. |
141474-54-6 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1 |
InChI Key |
YASBOGFWAMXINH-TZMCWYRMSA-N |
SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1 |
Canonical SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1 |
Synonyms |
(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: SDZ-SER-082 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the indolonaphthyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .
Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .
Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .
Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .
Mechanism of Action
SDZ-SER-082 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It binds to these receptors and inhibits their activation by serotonin, thereby modulating the downstream signaling pathways. The molecular targets of SDZ-SER-082 include the 5-HT2B and 5-HT2C receptors, which are involved in various physiological processes such as mood regulation, anxiety, and stress responses .
Comparison with Similar Compounds
SB 206553: A selective 5-HT2C inverse agonist that attenuates methamphetamine-seeking behavior in rats.
SB 242084: Another 5-HT2C antagonist used in research to study the effects of serotonin receptor modulation.
Uniqueness: SDZ-SER-082 is unique in its ability to act as a mixed antagonist for both 5-HT2B and 5-HT2C receptors, with a slight preference for 5-HT2C. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological and pathological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
